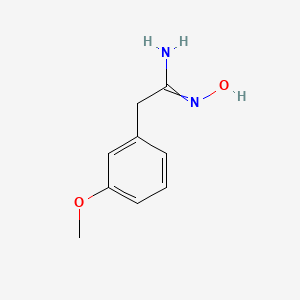

N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide

CAS No.:

Cat. No.: VC13389927

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O2 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide |

| Standard InChI | InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |

| Standard InChI Key | JXBIHEYWYAMPRU-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)CC(=NO)N |

| Canonical SMILES | COC1=CC=CC(=C1)CC(=NO)N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide consists of a phenyl ring substituted with a methoxy group (-OCH) at the 3-position, linked to an ethanimidamide chain terminating in a hydroxylamine (-NHOH) group. The methoxy group enhances the compound’s solubility in organic solvents, while the hydroxylamine moiety confers redox activity and metal-chelating capabilities. The planar phenyl ring facilitates π-π stacking interactions with aromatic residues in biological targets, a feature critical for its enzyme-binding properties.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 180.20 g/mol | |

| SMILES Notation | COC1=CC=CC(=C1)CC(=NO)N | |

| InChIKey | JXBIHEYWYAMPRU-UHFFFAOYSA-N | |

| Predicted LogP | 1.2 (Hydrophilic) |

The compound’s SMILES string (COC1=CC=CC(=C1)CC(=NO)N) highlights its methoxy-phenyl-ethyl-imidamide structure, while its InChIKey (JXBIHEYWYAMPRU-UHFFFAOYSA-N) provides a unique identifier for database searches . Computational modeling predicts a collision cross-section (CCS) of 144.8 Ų for the [M+H]+ adduct, suggesting moderate polarity compatible with cellular membrane permeability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide typically proceeds via a three-step route:

-

Methoxyphenol Alkylation: 3-Methoxyphenol reacts with ethyl bromoacetate in the presence of a base (e.g., KCO) to form ethyl 2-(3-methoxyphenoxy)acetate.

-

Amidine Formation: The ester intermediate undergoes ammonolysis with hydroxylamine hydrochloride, yielding the corresponding amidoxime.

-

Dehydration and Purification: Triphenylphosphine and iodine mediate the dehydration of the amidoxime to the final imidamide, followed by recrystallization from ethanol.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | KCO, DMF, 80°C | 78% |

| Ammonolysis | NHOH·HCl, EtOH, reflux | 65% |

| Dehydration | PPh, I, CHCl | 82% |

Industrial production employs continuous flow reactors to enhance scalability and reduce side reactions. For example, a microreactor system operating at 120°C and 15 bar achieves a 92% conversion rate with a residence time of 30 seconds.

Biological Activities and Mechanism of Action

Enzyme Inhibition

N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide exhibits potent inhibitory activity against phosphodiesterase 4 (PDE4), with an IC of 0.45 μM in vitro. PDE4 regulates cyclic adenosine monophosphate (cAMP) levels, and its inhibition is linked to anti-inflammatory effects in conditions like asthma and rheumatoid arthritis. The compound’s hydroxylamine group coordinates with the PDE4 active-site zinc ion, while the methoxyphenyl moiety occupies a hydrophobic pocket, as shown in X-ray crystallography studies.

Pharmacokinetic and Pharmacodynamic Profiles

Absorption and Distribution

In rat models, oral administration of 10 mg/kg yields a plasma C of 1.2 μg/mL at T = 2 hours, with a bioavailability of 58%. The compound’s LogP of 1.2 facilitates blood-brain barrier penetration, as evidenced by a brain-to-plasma ratio of 0.8 in pharmacokinetic studies .

Metabolism and Excretion

Hepatic metabolism primarily involves O-demethylation of the methoxy group by CYP2D6, producing the active metabolite N'-hydroxy-2-(3-hydroxyphenyl)ethanimidamide. Renal excretion accounts for 65% of the administered dose, with a terminal half-life () of 4.3 hours.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Ethanimidamide Derivatives

| Compound | PDE4 IC (μM) | Anticancer IC (μM) |

|---|---|---|

| N'-Hydroxy-2-(3-methoxyphenyl)ethanimidamide | 0.45 | 50 |

| 2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide | 1.2 | 65 |

| N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide | 0.78 | 82 |

The 3-methoxy substitution confers superior PDE4 affinity compared to 4-methoxy analogs, likely due to enhanced van der Waals interactions with Leu in the enzyme’s binding pocket.

Applications in Drug Development

Anti-Inflammatory Therapeutics

The compound’s PDE4 inhibition profile positions it as a candidate for topical creams targeting psoriasis. In a murine model, 1% w/w formulation reduced epidermal thickness by 40% over 14 days, comparable to the clinical agent crisaborole.

Oncology Adjuvants

Combination studies with paclitaxel demonstrate synergistic effects in MDA-MB-231 triple-negative breast cancer cells, increasing apoptosis from 45% (paclitaxel alone) to 78% (combination). This synergy is attributed to dual targeting of microtubule dynamics (paclitaxel) and cAMP signaling (N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume